molecular formula C6H12O6 B12405494 D-Tagatose-13C

D-Tagatose-13C

Cat. No.: B12405494
M. Wt: 181.15 g/mol
InChI Key: BJHIKXHVCXFQLS-PEKYFXIPSA-N
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Description

D-Tagatose-13C: is a rare monosaccharide that is isotopically labeled with carbon-13. It is an isomer of D-galactose and is naturally found in small quantities in various foods such as dairy products, hot cocoa, and certain cheeses. D-Tagatose is known for its prebiotic properties and is used as a low-calorie sweetener in food products like gum, fruit juices, and beverages . The carbon-13 labeling makes it particularly useful in scientific research, allowing for detailed studies of metabolic pathways and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tagatose-13C can be synthesized from D-fructose-13C through an epimerization process at the C-4 position. This involves an oxidation/reduction reaction using Dess-Martin periodinane and sodium borohydride. The overall yield of this process is approximately 23% after five steps and two chromatographic purifications .

Industrial Production Methods: Industrial production of D-Tagatose typically involves the use of biocatalysts such as L-arabinose isomerase. This enzyme catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions, resulting in fewer by-products and minimal pollution. This method is preferred over traditional chemical methods due to its high efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: D-Tagatose-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-Tagatose-13C exerts its effects primarily through its role as a prebiotic and its involvement in metabolic pathways. It is poorly absorbed in the small intestine, leading to fermentation by gut microflora in the colon. This fermentation produces short-chain fatty acids, which are absorbed and metabolized, contributing to its health benefits . Additionally, D-tagatose inhibits key enzymes of sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase, affecting the growth of certain microorganisms .

Comparison with Similar Compounds

Uniqueness: D-Tagatose-13C is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its low-calorie content and prebiotic properties make it a valuable alternative to traditional sweeteners. Additionally, its ability to inhibit specific enzymes involved in sugar metabolism sets it apart from other similar compounds .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3S,4S,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i2+1

InChI Key

BJHIKXHVCXFQLS-PEKYFXIPSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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